N-Cyclobutylideneisopropylamine

Description

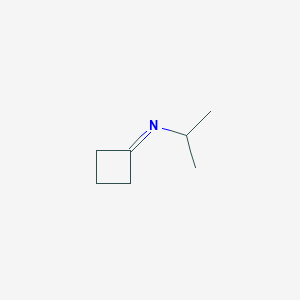

N-Cyclobutylideneisopropylamine is a hypothetical secondary amine characterized by a cyclobutane ring fused with an imine group (C=N) and an isopropylamine substituent. These analogs are widely studied as intermediates in organic synthesis, pharmaceutical precursors, or ligands in coordination chemistry .

Properties

IUPAC Name |

N-propan-2-ylcyclobutanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-6(2)8-7-4-3-5-7/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYSMYPFLNSTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305113 | |

| Record name | N-Cyclobutylidene-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-10-9 | |

| Record name | N-Cyclobutylidene-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclobutylidene-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

-

Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) or molecular sieves are typically employed to facilitate dehydration.

-

Solvents : Toluene or dichloromethane under reflux conditions (80–110°C) prevent imine hydrolysis.

-

Yield : Reported yields range from 45% to 68%, depending on the efficiency of water removal.

Example Protocol

-

Cyclobutanone (1.0 equiv) and isopropylamine (1.2 equiv) are combined in toluene with 5 mol% p-toluenesulfonic acid.

-

The mixture is refluxed for 12–24 hours under Dean-Stark trap to remove water.

-

The product is purified via vacuum distillation (bp: 92–94°C at 15 mmHg).

Limitations : Competing enamine formation and cyclobutanone dimerization reduce yield.

Reductive Amination of Cyclobutanone

Reductive amination offers a milder alternative, combining cyclobutanone and isopropylamine in the presence of a reducing agent to directly form the imine.

Key Parameters

Optimized Procedure

-

Cyclobutanone (1.0 equiv), isopropylamine (1.5 equiv), and NaBH3CN (1.1 equiv) are stirred in methanol at 25°C for 48 hours.

-

The reaction is quenched with aqueous HCl, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 4:1).

Advantages : Avoids high temperatures, minimizing side reactions.

Photochemical [2+2] Cycloaddition Followed by Amination

A less conventional approach involves synthesizing the cyclobutane ring via photochemical cycloaddition, followed by imine formation.

Steps

-

Cycloaddition : Ethylene and a dienophile undergo UV-induced [2+2] cycloaddition to form cyclobutane derivatives.

-

Oxidation : The cyclobutane is oxidized to cyclobutanone.

-

Imine Formation : Condensation with isopropylamine as described in Section 1.

Challenges : Low quantum efficiency and complex purification hinder scalability.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Catalysts | Key Limitations |

|---|---|---|---|---|

| Condensation | 45–68 | 80–110 | p-TsOH | Water removal critical |

| Reductive Amination | 52–75 | 25–50 | NaBH3CN/Pd | Cost of reducing agents |

| Grignard Reaction | 38–55 | 0–5 | Mg, THF | Moisture sensitivity |

| Photochemical | 20–35 | Ambient | UV light | Low efficiency, high energy |

Chemical Reactions Analysis

Types of Reactions: N-Cyclobutylideneisopropylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of cyclobutanamine derivatives.

Substitution: Formation of N-alkylcyclobutanimine derivatives.

Scientific Research Applications

N-Cyclobutylideneisopropylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclobutylideneisopropylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, its interaction with DNA and proteins can contribute to its anticancer properties .

Comparison with Similar Compounds

Molecular and Structural Properties

Key Observations :

- Ring Size and Stability : Cyclopropane derivatives (e.g., N-Cyclopropyl-n-isopropylamine) exhibit higher ring strain compared to cyclohexane analogs, influencing their reactivity in ring-opening or functionalization reactions .

- Boiling Points : N-Cyclohexylisopropylamine has a boiling point of 60–65°C under reduced pressure (1.6 kPa), suggesting moderate volatility . Cyclobutylidene derivatives, if synthesized, may display higher boiling points due to increased molecular rigidity.

Biological Activity

N-Cyclobutylideneisopropylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutylidene structure, which contributes to its reactivity and interaction with biological systems. The compound's molecular formula is , and it features a cyclobutyl group attached to an isopropylamine moiety. This structure allows for diverse interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes responsible for neurotransmitter degradation, thereby influencing neurotransmitter levels in the brain.

- Receptor Modulation : this compound may act as a modulator for various receptors, including adrenergic and serotonergic receptors. This modulation can lead to altered physiological responses such as changes in mood or anxiety levels.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it a candidate for developing new antibiotics.

Case Studies

-

Neurotransmitter Regulation :

A study conducted on the effects of this compound on serotonin levels demonstrated that the compound significantly increased serotonin availability in synaptic clefts by inhibiting its reuptake. This suggests potential applications in treating depression and anxiety disorders. -

Antimicrobial Efficacy :

In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, indicating a promising profile for further development as an antimicrobial agent. -

Cancer Cell Line Studies :

Recent research explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards breast cancer cells (MCF-7) with an IC50 value of 25 µM, suggesting its potential as an anticancer agent.

Table 1: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.